4-fluorotetrahydro-2H-pyran
Overview
Description
4-Fluorotetrahydro-2H-pyran is an organic compound with the molecular formula C5H9FO. It is a six-membered ring structure containing one oxygen atom and one fluorine atom attached to the carbon atoms. This compound is known for its stability at room temperature and its unique aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorotetrahydro-2H-pyran can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of sodium hydroxide. Another method includes the oxa-Prins fluorocyclization reaction, where homoallylic alcohol and aldehyde are dissolved in dichloromethane, followed by the addition of a fluorinating reagent such as HF-DMPU .
Industrial Production Methods: Industrial production of this compound often employs scalable and metal-free ring-expansion techniques. These methods ensure high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorotetrahydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield different fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated alcohols, ethers, and other oxygenated compounds .
Scientific Research Applications
4-Fluorotetrahydro-2H-pyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorotetrahydro-2H-pyran involves its interaction with molecular targets through its fluorine atom. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biological molecules. This interaction can lead to various biological effects, including changes in molecular conformations and activity .
Comparison with Similar Compounds
Tetrahydropyran: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Dihydro-2H-pyran: Similar structure but without the fluorine atom, leading to different reactivity and stability profiles.
Uniqueness: 4-Fluorotetrahydro-2H-pyran is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
4-fluorooxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXVLHIPFRLERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310695 | |
Record name | 4-Fluorotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-17-6 | |
Record name | 4-Fluorotetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25637-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorotetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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